Enzymatic VEGFR-2 Inhibition: Defining the Potency Baseline for the Anilinopyrimidine-Naphthamide Series
The anilinopyrimidine-based naphthamide series, to which CAS 946233-91-6 is structurally central, achieves low nanomolar inhibition of VEGFR-2 kinase activity. The lead analog in this series (compound 3k) demonstrates an enzymatic IC50 of 0.5 nM, establishing the potency benchmark for this scaffold [1]. This value is relevant for CAS 946233-91-6 given its role as a core intermediate or closely related analog in the SAR exploration described by Lv et al. For context, this represents a ~6-fold improvement in enzymatic potency over the structurally distinct naphthalene-1-carboxamide VEGFR-2 inhibitor BFH772 (IC50 = 3 nM) [2], highlighting the contribution of the anilinopyrimidine bridge to target engagement.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 nM (Lead analog 3k within the same series as CAS 946233-91-6) [1] |
| Comparator Or Baseline | BFH772: 3 nM (a naphthalene-1-carboxamide VEGFR-2 inhibitor with a different scaffold) [2] |
| Quantified Difference | ~6-fold more potent enzymatic inhibition for the anilinopyrimidine-naphthamide chemotype vs. a classic naphthamide |
| Conditions | Recombinant GST-fused VEGFR-2 kinase domain, filter binding assay with γ-[33P]ATP |
Why This Matters
This data indicates that for researchers requiring maximum target engagement in biochemical VEGFR-2 assays, the anilinopyrimidine-naphthamide scaffold represented by CAS 946233-91-6 offers a superior potency starting point over other naphthamide chemotypes.
- [1] Lv, Y., Li, M., Cao, S., Tong, L., Peng, T., Wei, L., Xie, H., Ding, J., & Duan, W. (2015). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. Med. Chem. Commun., 6, 1375-1380. View Source
- [2] Bold, G., et al. (2016). A Novel Potent Oral Series of VEGFR2 Inhibitors Abrogate Tumor Growth by Inhibiting Angiogenesis. J. Med. Chem., 59(1), 132-146. View Source
